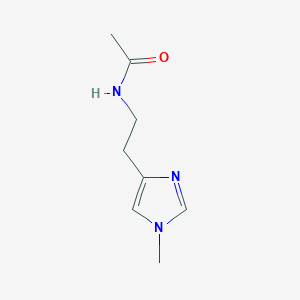

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Description

Properties

CAS No. |

64387-74-2 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

N-[2-(1-methylimidazol-4-yl)ethyl]acetamide |

InChI |

InChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12) |

InChI Key |

RVPKKLDXFFTADD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=CN(C=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Acetamide Group: The acetamide group can be attached to the 2-position of the imidazole ring via an ethyl linker using acylation reactions.

Industrial Production Methods

Industrial production methods for N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Industry: Utilized in the development of agrochemicals, dyes, and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

Structural Complexity vs. Bioactivity: The target compound’s simplicity (C₇H₁₁N₃O) may favor metabolic stability compared to bulkier analogs like the triazole-naphthyl derivatives (C₂₁H₁₉N₄O₂) .

Synthetic Accessibility :

- The target compound’s synthesis is likely more straightforward than Cu-catalyzed triazole derivatives, which require precise stoichiometry and purification .

Spectral Distinctions :

- The presence of azo groups (δ 8.61 ppm in 6c) and thioether linkages introduces unique NMR/IR signatures absent in the target compound .

Biological Activity

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide, a compound featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is characterized by the presence of an imidazole moiety, which is known for its polar and ionizable characteristics. This structure enhances the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide, exhibit significant antimicrobial properties. A study highlighted that compounds with imidazole rings possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide | S. aureus, E. coli | |

| Benzimidazole derivatives | Various pathogens |

2. Anticancer Activity

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide has also been evaluated for its anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A specific study demonstrated that imidazole compounds can disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Imidazole derivative study | MCF-7 (breast cancer) | 52 | Induces apoptosis |

| Imidazole derivative study | MDA-MB-231 (triple-negative breast cancer) | 74 | Microtubule disruption |

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The modulation of inflammatory pathways positions them as candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several imidazole derivatives, including N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide, and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, showing promising results against several pathogens and cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide with target proteins involved in disease mechanisms. These studies revealed favorable binding affinities, suggesting potential efficacy as a therapeutic agent .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide and its analogs?

- Methodological Answer : A widely used approach involves 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, facilitated by copper(I) catalysts. For example, similar acetamide derivatives are synthesized by reacting substituted azides with propargyl ethers in a mixture of tert-butanol and water (3:1) under ambient conditions, followed by purification via recrystallization . Key steps include:

- Reagent Selection : Copper diacetate (10 mol%) as a catalyst.

- Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate, 8:2).

- Purification : Ethyl acetate extraction, brine washing, and ethanol recrystallization.

Q. How is the structural characterization of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide validated?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- IR : Peaks for NH (~3260 cm⁻¹), C=O (~1670 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- NMR : Distinct signals for methylimidazole protons (δ ~2.5 ppm for CH₃), acetamide carbonyl (δ ~165 ppm in ¹³C NMR), and aromatic protons .

- Crystallography : X-ray diffraction using SHELXL software to resolve hydrogen-bonding networks and molecular packing .

Q. What key functional groups influence the reactivity of this compound?

- Methodological Answer : Critical groups include:

- 1-Methylimidazole : Participates in π-π stacking and hydrogen bonding.

- Acetamide moiety : Provides sites for derivatization (e.g., alkylation, acylation).

- Ethyl linker : Modifies steric and electronic properties.

Identification methods: IR for C=O/NH, NMR for spatial arrangement, and crystallography for 3D conformation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide?

- Methodological Answer : Key optimization variables:

| Variable | Impact | Optimal Condition |

|---|---|---|

| Catalyst loading | Rate acceleration | 10–15 mol% Cu(OAc)₂ |

| Solvent polarity | Reaction efficiency | tert-Butanol:H₂O (3:1) |

| Temperature | Side-product suppression | 25–40°C |

- Quality Control : Use HPLC-MS to detect impurities and adjust stoichiometry.

Q. How to resolve contradictions between spectral data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., rotational barriers in NMR vs. static X-ray structures) require:

- Dynamic Analysis : Variable-temperature NMR to probe conformational flexibility.

- Computational Modeling : DFT calculations (e.g., B3LYP/SDD) to compare energy-minimized structures with experimental data .

- Multi-technique Validation : Cross-reference IR, NMR, and XRD to identify artifacts (e.g., solvent inclusion in crystals) .

Q. What structural features correlate with biological activity in related acetamide derivatives?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance enzyme inhibition .

- Hydrogen Bonding : Imidazole NH and acetamide carbonyl form interactions with biological targets (e.g., kinases) .

- Case Study : Derivatives with triazole-thiazole hybrids show improved binding affinity due to planar heterocycles .

Q. What experimental strategies address challenges in crystallizing N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide?

- Methodological Answer :

- Solvent Screening : Test methylene chloride/ethanol mixtures for slow evaporation .

- Crystallization Additives : Use ionic liquids to reduce twinning.

- Software Tools : SHELXD for phase problem resolution and SHELXL for refining disordered moieties .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Replace imidazole with benzimidazole for enhanced π-stacking .

- Introduce sulfoxide/sulfone groups to modulate solubility .

- Methodology :

- Click Chemistry : Add triazole rings via azide-alkyne cycloaddition .

- Heterocycle Fusion : Synthesize thiazole or pyrazole analogs using maleimide intermediates .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.